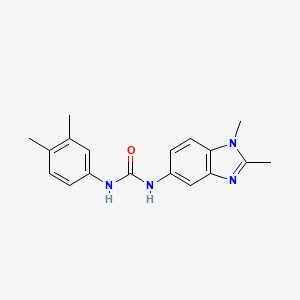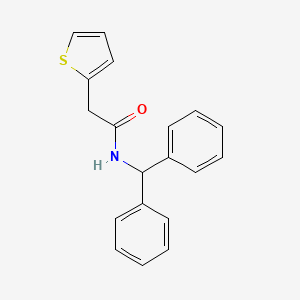
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DMU-212, is a novel compound that has been synthesized and studied extensively due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea. One area of research could focus on identifying the specific enzymes and pathways targeted by N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could provide insight into its mechanism of action. Another area of research could involve the development of more efficient synthesis methods for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could increase its availability for further study and potential therapeutic use. Additionally, further studies could be conducted to investigate the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Métodos De Síntesis
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized using a multistep process that involves the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3,4-dimethylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea in its pure form.
Aplicaciones Científicas De Investigación
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential as a therapeutic agent due to its various biological activities. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been shown to possess anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-5-6-14(9-12(11)2)20-18(23)21-15-7-8-17-16(10-15)19-13(3)22(17)4/h5-10H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFPBTYUNJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)



![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)

![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)